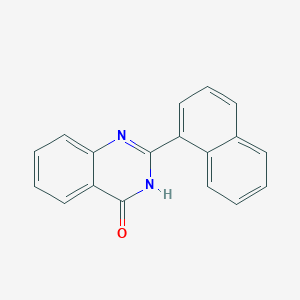
2-naphthalen-1-yl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a naphthalene moiety attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Naphthalen-1-yl)quinazolin-4(3H)-one involves the copper-mediated tandem C(sp2)–H amination reaction. This method uses N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials. The reaction is carried out in the presence of a copper catalyst, which facilitates the formation of the quinazolinone core .
Industrial Production Methods
While specific industrial production methods for 2-(Naphthalen-1-yl)quinazolin-4(3H)-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
2-(Naphthalen-1-yl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Quinazolinone derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(Alkylthio)-3-(Naphthalen-1-yl)quinazolin-4(3H)-ones: These compounds have similar core structures but differ in the substituents attached to the quinazolinone core.
Quinazolin-4(3H)-ones: A broader class of compounds that share the quinazolinone core but may have different substituents at various positions.
Uniqueness
2-(Naphthalen-1-yl)quinazolin-4(3H)-one is unique due to the presence of the naphthalene moiety, which can enhance its chemical stability and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
18818-37-6 |
|---|---|
Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H12N2O/c21-18-15-9-3-4-11-16(15)19-17(20-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,19,20,21) |
InChI Key |
PWLHUQRFCZDOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


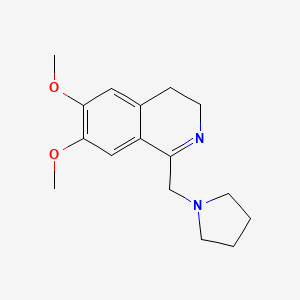
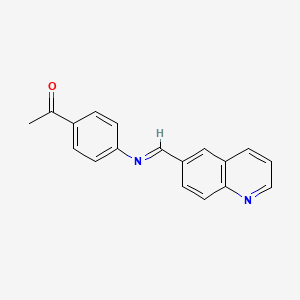

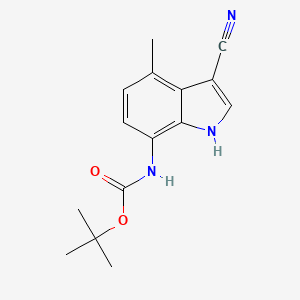

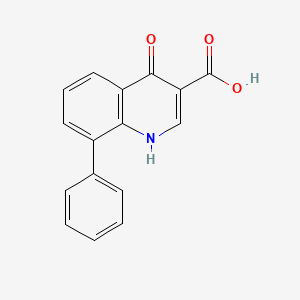
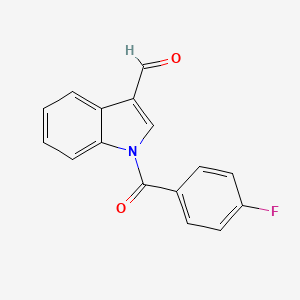
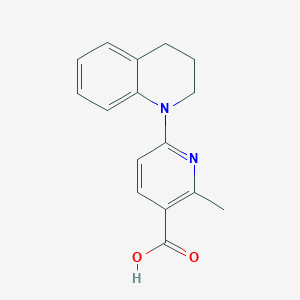

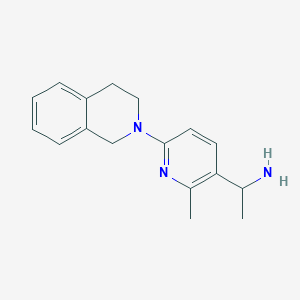

![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)

